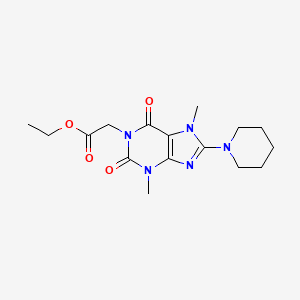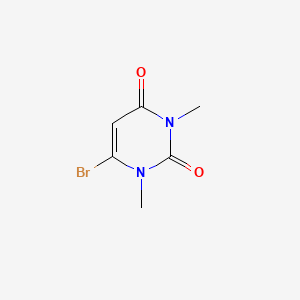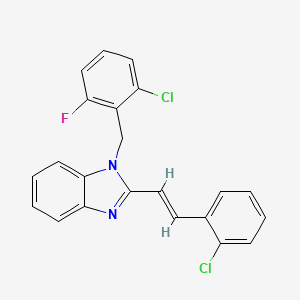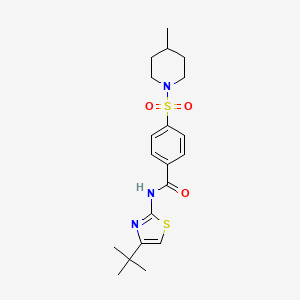
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide, commonly known as FIPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Fluorination and Fluorocyclization in Organic Synthesis
Fluorinated compounds have profound significance in medicinal chemistry, agrochemical development, and material science due to their unique reactivity and ability to modulate biological activity. The compound 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide, belonging to a class of fluorinated sulfonamides, plays a critical role in various fluorination and fluorocyclization reactions. These processes are key for introducing fluorine atoms into organic molecules, significantly altering their chemical and physical properties for desired applications. Asymmetric fluorocyclizations, for instance, convert simple olefins into cyclic fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Such transformations often involve the use of fluorine reagents like N-fluorobenzenesulfonimide (NFSI), demonstrating the versatility of fluorinated sulfonamides in synthesizing enantioenriched fluorocycles (Wolstenhulme & Gouverneur, 2014).
Antimicrobial and Anticancer Research
Research on fluorinated sulfonamides also extends into the development of new antimicrobial and anticancer agents. The structural modification of these compounds by introducing fluorine atoms can lead to significant enhancements in their biological activity. For example, certain fluorinated benzene sulfonamide derivatives have shown potent antimicrobial activities, making them potential candidates for treating various infections. Similarly, modifications of indole and sulfonamide moieties with fluorine atoms have been explored for their anticancer properties, offering a pathway to novel chemotherapeutic agents. The synthesis and evaluation of these compounds contribute to the broader understanding of how fluorine incorporation affects drug efficacy and selectivity (Basoğlu et al., 2012; Kumar et al., 2014).
Enhancement of COX-2 Selectivity
The structural design of fluorinated sulfonamides can lead to the discovery of selective COX-2 inhibitors, offering therapeutic potential in the management of pain and inflammation. The introduction of a fluorine atom into the sulfonamide structure has been found to preserve COX-2 inhibitory potency while enhancing selectivity over COX-1. This selectivity is crucial for developing safer anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibition. The compound 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide and related fluorinated derivatives exemplify the ongoing efforts in medicinal chemistry to optimize drug profiles for clinical applications (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMRTYIZDABMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2685981.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2685984.png)
![2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2685985.png)

![Ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)


![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)
![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/no-structure.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2686001.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)
![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)
